molecular formula C10H7FN2O B13059269 2-(4-Fluorophenyl)-4(3H)-pyrimidinone CAS No. 76128-79-5

2-(4-Fluorophenyl)-4(3H)-pyrimidinone

Cat. No.: B13059269
CAS No.: 76128-79-5
M. Wt: 190.17 g/mol
InChI Key: SLVBPLUHJQMEAO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pyrimidin-4(3H)-one typically involves the condensation of 4-fluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of 2-(4-aminophenyl)pyrimidin-4(3H)-one.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)pyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    2-Phenylpyrimidin-4(3H)-one: Lacks the fluorine substitution, which may affect its biological activity.

    2-(4-Chlorophenyl)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness: 2-(4-Fluorophenyl)pyrimidin-4(3H)-one is unique due to the presence of the fluorine atom, which can enhance its binding affinity to biological targets and improve its metabolic stability compared to non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of 2-(4-Fluorophenyl)pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBPLUHJQMEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345868
Record name 2-(4-Fluorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76128-79-5
Record name 2-(4-Fluorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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